Studies suggest that (S)-DHQ may act as an inhibitor for certain enzymes, including kinases. Kinases are a class of enzymes involved in various cellular processes, and their inhibition can be a strategy for treating different diseases. For instance, some research has investigated the potential of (S)-DHQ to inhibit JAK kinases, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis [].
(S)-DHQ serves as a scaffolding molecule for the development of new drugs. Scaffolding molecules are central chemical structures used as a starting point for designing and synthesizing new compounds with desired biological activities. Researchers can modify the functional groups on the (S)-DHQ scaffold to create new derivatives with potentially improved properties for various therapeutic applications [].
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound characterized by its unique quinoline structure, which consists of a bicyclic aromatic system. This compound features an amino group, a hydroxyl group, and a dihydroquinoline moiety, making it significant in various chemical and biological contexts. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological assays and medicinal applications.
The chemical reactivity of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can be attributed to its functional groups:
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exhibits diverse biological activities. It has been studied for:
Several synthetic pathways have been developed to produce (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride:
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has several applications:
Interaction studies involving (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride focus on understanding how it interacts with biological macromolecules:
Several compounds share structural similarities with (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Hydroxyquinolin-2(1H)-one | Hydroxyl group on a quinoline backbone | Known for its neuroprotective effects |
4-Aminoquinoline | Amino group on a quinoline framework | Exhibits antimalarial activity |
2-Aminobenzothiazole | Thiazole ring fused with an amino group | Used in anti-inflammatory applications |
7-Hydroxycoumarin | Coumarin structure with a hydroxyl group | Notable for its anticoagulant properties |
The uniqueness of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not present in these other compounds.
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride represents a sophisticated heterocyclic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol [1] [5]. The compound features a distinctive bicyclic quinolinone scaffold with three critical functional groups: a primary amino group at the 3-position, a hydroxamic acid moiety at the 1-position, and a lactam carbonyl at the 2-position [4] [8].
The stereochemical configuration at the C3 position is of paramount importance, with the (S)-enantiomer demonstrating significantly enhanced biological activity compared to its (R)-counterpart [12]. X-ray crystallographic studies have revealed that the compound adopts a chair-like conformation in the tetrahydroquinoline ring system, with the amino group positioned in an axial orientation [12]. The hydroxamic acid functionality (N-OH) provides crucial hydrogen bonding capabilities and serves as a key pharmacophore element [12] [17].
The compound's three-dimensional structure exhibits specific stereochemical requirements, with the (S)-configuration at C3 being essential for optimal target interaction [12]. The bicyclic system maintains a relatively rigid conformation due to the lactam ring, which constrains the overall molecular flexibility and contributes to the compound's selectivity profile [12] [29].
Table 1: Molecular Structure Parameters
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₁ClN₂O₂ | [1] [5] |
Molecular Weight | 214.65 g/mol | [1] [5] |
Stereochemistry | (S)-configuration at C3 | [4] [12] |
Ring System | Bicyclic quinolinone | [4] [8] |
Key Functional Groups | Amino, hydroxamic acid, lactam | [4] [8] [12] |
The solubility characteristics of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride are influenced by its ionic nature and hydrogen bonding capacity [8]. The hydrochloride salt form demonstrates enhanced aqueous solubility compared to the free base, with water solubility reported at 20 mg/mL, yielding a clear solution [8]. This improved solubility profile is attributed to the protonation of the amino group, which increases the compound's hydrophilic character [8].
The compound exhibits moderate lipophilicity with a calculated logarithmic partition coefficient (clog P) of -0.1, indicating balanced hydrophilic and lipophilic properties [12]. The topological polar surface area (tPSA) is calculated at 66.6 Ų, which falls within the optimal range for central nervous system penetration [12]. These physicochemical parameters position the compound favorably for biological membrane permeability while maintaining adequate aqueous solubility [12].
Table 2: Solubility and Partition Properties
Property | Value | Reference |
---|---|---|
Water Solubility | 20 mg/mL (clear solution) | [8] |
Calculated log P | -0.1 | [12] |
Topological Polar Surface Area | 66.6 Ų | [12] |
Hydrogen Bond Donors | 2 | [2] |
Hydrogen Bond Acceptors | 3 | [2] |
The stability profile of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is characterized by specific storage requirements and environmental sensitivities [1] [5]. The compound requires storage under inert atmospheric conditions at temperatures between 2-8°C to maintain chemical integrity [1]. The hydroxamic acid functionality represents a potential site of chemical instability, particularly under oxidative conditions [12].
Thermal stability studies indicate that the compound maintains structural integrity under standard laboratory conditions but may undergo degradation at elevated temperatures [1]. The presence of the hydrochloride salt form enhances overall stability compared to the free base by preventing potential oxidation of the hydroxamic acid moiety [1] [5]. Light sensitivity considerations necessitate storage in light-resistant containers to prevent photodegradation [1].
Table 3: Stability Parameters
Parameter | Specification | Reference |
---|---|---|
Storage Temperature | 2-8°C | [1] |
Atmospheric Requirements | Inert atmosphere | [1] |
Light Sensitivity | Light-resistant storage required | [1] |
Chemical Form | Hydrochloride salt for enhanced stability | [1] [5] |
The spectroscopic fingerprint of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride provides definitive structural confirmation through multiple analytical techniques [17]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts consistent with the quinolinone framework and functional group positioning [17]. Carbon-13 NMR studies have been particularly valuable in confirming the formation of covalent adducts with biological targets [17].
Infrared spectroscopy demonstrates diagnostic absorption bands characteristic of the hydroxamic acid, amino, and lactam functionalities [21]. The hydroxamic acid N-OH stretch typically appears in the region of 3200-3400 cm⁻¹, while the lactam carbonyl exhibits a strong absorption around 1660 cm⁻¹ [21]. The primary amino group contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region [21].
Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure [17]. The compound exhibits a molecular ion peak at m/z 214.65 for the hydrochloride salt form, with characteristic fragmentation patterns that support structural assignment [17].
Table 4: Spectroscopic Data
Technique | Key Observations | Reference |
---|---|---|
¹³C NMR | Confirms quinolinone framework | [17] |
IR Spectroscopy | N-OH (3200-3400 cm⁻¹), C=O (1660 cm⁻¹) | [21] |
Mass Spectrometry | Molecular ion at m/z 214.65 | [17] |
¹H NMR | Characteristic chemical shifts for functional groups | [17] |
The structure-activity relationship analysis of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride reveals three essential structural moieties that collectively contribute to its biological activity [12]. The hydroxamic acid functional group represents the most critical pharmacophore element, as demonstrated by the complete loss of activity observed with N-methylated derivatives [12]. This functional group participates in crucial hydrogen bonding interactions and serves as an irreversible binding element with target enzymes [12] [17].
The primary amino group at the C3 position constitutes the second essential moiety, providing both binding affinity and mechanistic functionality [12]. Studies demonstrate that substitution of this amino group with alternative functionalities results in dramatic potency loss, confirming its indispensable role in the compound's mechanism of action [12]. The amino group participates in the formation of covalent adducts with cofactor molecules in target enzymes [12] [17].
The quinolinone bicyclic scaffold provides the structural framework that positions the functional groups in optimal geometric arrangements for target interaction [12]. The lactam carbonyl at the C2 position contributes to the overall binding affinity through additional hydrogen bonding interactions with target proteins [12]. The aromatic benzene ring portion of the bicyclic system engages in π-π stacking interactions that enhance binding selectivity [12].
Table 5: Essential Structural Moieties
Moiety | Function | Activity Impact | Reference |
---|---|---|---|
Hydroxamic Acid (N-OH) | Irreversible binding element | Critical - complete loss if modified | [12] |
Primary Amino Group | Covalent adduct formation | Essential - dramatic potency loss if substituted | [12] |
Quinolinone Scaffold | Geometric positioning framework | Fundamental - provides binding selectivity | [12] |
Lactam Carbonyl | Hydrogen bonding | Important - contributes to binding affinity | [12] |
The stereochemical requirements for optimal biological activity are exceptionally stringent for (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride [12]. Comparative studies between the (S)- and (R)-enantiomers demonstrate a 10-fold preference for the (S)-configuration, establishing this stereochemical arrangement as a fundamental requirement for potent activity [12]. This enantiopreference correlates directly with the natural substrate stereochemistry of target enzymes [12].
The stereochemical constraint extends beyond simple enantiomeric preference to include specific conformational requirements within the bicyclic system [12]. The chair conformation adopted by the tetrahydroquinoline ring positions the amino group in an axial orientation that is essential for proper target engagement [12]. Alternative conformational states result in suboptimal geometric arrangements that compromise binding affinity [12].
Modification of stereochemical parameters through the introduction of additional substituents at positions adjacent to the stereocenter results in significant activity loss [12]. This observation underscores the precise geometric requirements necessary for optimal target interaction and highlights the limited tolerance for structural modifications in this region of the molecule [12].
Table 6: Stereochemical Requirements
Stereochemical Feature | Requirement | Activity Impact | Reference |
---|---|---|---|
C3 Configuration | (S)-absolute configuration | 10-fold preference over (R) | [12] |
Ring Conformation | Chair form with axial amino | Essential for target engagement | [12] |
Geometric Constraints | Precise spatial arrangement | Critical - limited modification tolerance | [12] |
Substrate Correlation | Matches natural substrate stereochemistry | Fundamental for enzyme recognition | [12] |
Systematic functional group modification studies reveal the exquisite sensitivity of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride to structural alterations [12]. Modifications to the hydroxamic acid moiety, including N-methylation, result in complete loss of biological activity, confirming this functionality as an absolute requirement [12]. The free hydroxamic acid group is mechanistically essential for the compound's irreversible inhibitory mechanism [12] [17].
Substitutions at the C3 position demonstrate similarly dramatic effects on biological activity [12]. Introduction of a methyl group at this position leads to complete activity loss, likely due to unfavorable steric interactions with target protein residues [12]. This finding confirms that the hydrogen substituent at C3 is mechanistically required for the compound's mode of action [12].
Modifications to the quinolinone ring system through substitution at positions 5-8 reveal varying degrees of tolerance [12]. Small substituents such as fluorine at positions 5 or 8 are tolerated with minimal activity loss, while larger substituents result in significant potency reduction [12]. Substituents at positions 6 and 7 demonstrate greater tolerance, with small groups like chlorine, methyl, or methoxy maintaining reasonable activity levels [12].
Table 7: Functional Group Modification Effects
Modification Site | Substituent Examples | Activity Impact | Reference |
---|---|---|---|
N1 (Hydroxamic Acid) | N-methyl | Complete loss of activity | [12] |
C3 (Amino Position) | Methyl substituent | Complete loss of activity | [12] |
C4 Position | Methyl substituent | Significant activity loss | [12] |
C5/C8 Positions | Fluorine | Minimal impact (small substituents only) | [12] |
C6/C7 Positions | Chlorine, methyl, methoxy | Moderate tolerance | [12] |